[1-Benzyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]piperidin-4-yl]methanol
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Overview
Description
[1-Benzyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]piperidin-4-yl]methanol: is a complex organic compound that features a piperidine ring substituted with a benzyl group and a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Benzyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]piperidin-4-yl]methanol typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Attachment to Piperidine: The thiadiazole derivative is then reacted with a piperidine derivative, which has been pre-functionalized with a benzyl group.
Final Functionalization: The resulting intermediate is further functionalized to introduce the methanol group at the piperidine ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carbonyl group.
Reduction: Reduction reactions can be used to modify the thiadiazole ring or the piperidine ring, potentially altering the biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules with potential biological activity.
Biology: In biological research, this compound can be used to study the effects of thiadiazole derivatives on cellular processes, including their potential as antimicrobial or anticancer agents.
Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of [1-Benzyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with nucleic acids, potentially disrupting DNA replication and transcription processes. This can lead to the inhibition of cell proliferation, making it a candidate for anticancer research.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties, including analgesic and antipsychotic effects.
Uniqueness: The unique combination of the thiadiazole ring with the piperidine structure and the benzyl group in [1-Benzyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]piperidin-4-yl]methanol provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[1-benzyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-14-19-20-16(23-14)11-18-17(13-22)7-9-21(10-8-17)12-15-5-3-2-4-6-15/h2-6,18,22H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSOFHAIKKMEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC2(CCN(CC2)CC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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